5-Fluoro-2,4-dinitrobenzoic acid

Overview

Description

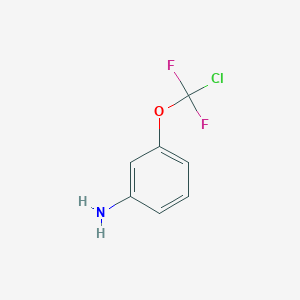

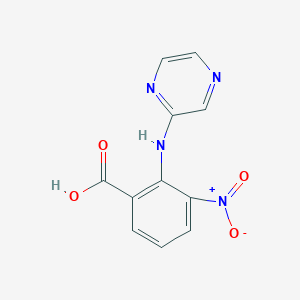

5-Fluoro-2,4-dinitrobenzoic acid is a chemical compound with the linear formula C7H3FN2O6 . It has a molecular weight of 230.11 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 5-Fluoro-2,4-dinitrobenzoic acid can be achieved through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,4-dinitrobenzoic acid is represented by the linear formula C7H3FN2O6 . The ChemSpider ID for this compound is 2019060 .Scientific Research Applications

Chemical Research

“5-Fluoro-2,4-dinitrobenzoic acid” is a chemical compound with the linear formula C7H3FN2O6 . It’s used in various chemical research due to its unique properties .

Synthesis of Dibenz [ b,f ]oxazepin-11 (10 H)-ones

2-Fluoro-5-nitrobenzoic acid, a similar compound, has been used in the synthesis of dibenz [ b,f ]oxazepin-11 (10 H)-ones . This process involves the nucleophilic aromatic substitution (S N Ar) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .

Co-crystals with Caffeine

“5-Fluoro-2,4-dinitrobenzoic acid” has been used in the formation of co-crystals with caffeine . These co-crystals adopt a range of structures, namely two-dimensional (2D) flat layer, corrugated layer and 3D interlocked structures .

Mechanical Property Studies

The co-crystals of “5-Fluoro-2,4-dinitrobenzoic acid” with caffeine have been used to establish a structure–mechanical property relationship . The 2D flat layer crystals, which have strong intra layer and weak inter layer interactions show shear deformation behaviour .

Thermal Studies

The co-crystals of “5-Fluoro-2,4-dinitrobenzoic acid” with caffeine have also been used in thermal studies . These studies involve differential scanning calorimetry, thermogravimetric analysis and infrared spectroscopy .

Pharmaceutical Industry

The co-crystals of “5-Fluoro-2,4-dinitrobenzoic acid” with caffeine have potential applications in the pharmaceutical industry . The efficiency of co-crystal screening can be improved by targeting even the least expected synthons .

Safety and Hazards

5-Fluoro-2,4-dinitrobenzoic acid should be handled with care. It’s recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Similar compounds such as 2-fluoro-5-nitrobenzoic acid are known to react with aldehydes, isonitriles, and primary amines .

Mode of Action

It’s structurally similar compound, 2-fluoro-5-nitrobenzoic acid, is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile, to afford the ugi product .

Biochemical Pathways

Similar compounds have been used in the synthesis of various complex molecules, indicating that they may interact with multiple biochemical pathways .

properties

IUPAC Name |

5-fluoro-2,4-dinitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXNARQDSJOTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549497 | |

| Record name | 5-Fluoro-2,4-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2,4-dinitrobenzoic acid | |

CAS RN |

393-93-1 | |

| Record name | 5-Fluoro-2,4-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B3342820.png)